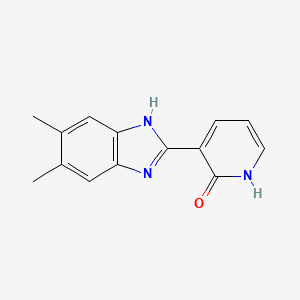

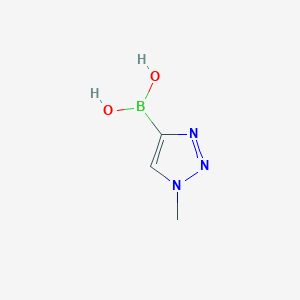

3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

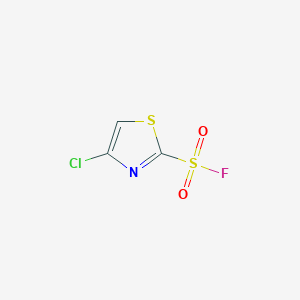

3-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as DMBI, is a heterocyclic compound that has been studied for its potential medicinal applications. It has been used in a variety of research studies, including those related to cancer, inflammation, and drug metabolism. DMBI has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. Additionally, DMBI has been investigated for its ability to modulate the activity of various cell signaling pathways, including those involved in inflammation and cancer.

Aplicaciones Científicas De Investigación

Chemistry and Properties

3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a compound of interest in the field of coordination chemistry due to its versatile ligand properties, enabling the formation of complex compounds with varied spectroscopic, structural, magnetic, biological, and electrochemical activities. The review by Boča et al. (2011) highlights the preparation, properties, and potential applications of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their analogues, suggesting areas for further research and application development in unknown analogues (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Lipunova et al. (2018) explore the use of quinazolines, which share a structural similarity with the benzimidazole derivatives, in optoelectronic materials. The incorporation of benzimidazole and pyrimidine fragments into π-extended conjugated systems is highlighted for creating novel materials for organic light-emitting diodes, white OLEDs, and highly efficient red phosphorescent organic light-emitting diodes. These materials also find application in nonlinear optical materials and colorimetric pH sensors, indicating the potential utility of similar benzimidazole derivatives in these areas (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antifungal Applications

Kaddouri et al. (2022) discuss the application of small molecules, including benzimidazole derivatives, in combating Fusarium oxysporum f. sp. Albedinis, the pathogen responsible for Bayoud disease affecting date palms. This review suggests the importance of understanding the structure-activity relationship and pharmacophore predictions for developing effective antifungal agents, highlighting the relevance of benzimidazole derivatives in agricultural and plant protection contexts (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).

DNA Interaction Studies

The study of DNA minor groove binders, such as Hoechst 33258 and its analogues, provides insights into the interaction of benzimidazole derivatives with DNA. Issar and Kakkar (2013) review the use of these compounds in plant cell biology, radioprotection, and as topoisomerase inhibitors. This review underscores the potential of benzimidazole derivatives in rational drug design and as model systems for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

Propiedades

IUPAC Name |

3-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-8-6-11-12(7-9(8)2)17-13(16-11)10-4-3-5-15-14(10)18/h3-7H,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHFUGMAUREQBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332125 |

Source

|

| Record name | 3-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |

CAS RN |

860784-68-5 |

Source

|

| Record name | 3-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2776143.png)

![(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2776146.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2776147.png)

![3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2776151.png)

![6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine](/img/structure/B2776153.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776158.png)